4-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine
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Overview
Description
4-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which ensures the correct substitution pattern around the ring . The piperidine and thiomorpholine rings are then introduced through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiomorpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
4-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and thiomorpholine rings can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities with 4-[1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine.
Piperidine Derivatives: Compounds like piperine and piperidine itself are structurally related due to the presence of the piperidine ring.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, such as thiomorpholine itself, are also similar in structure.
Uniqueness
What sets this compound apart is the combination of these three distinct rings in a single molecule
Properties
IUPAC Name |
4-[1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2S2/c1-15(2)13-22-17(12-19-18(22)26(3,23)24)14-20-6-4-16(5-7-20)21-8-10-25-11-9-21/h12,15-16H,4-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESLYOOHVGAYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CCC(CC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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